3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine
Overview
Description
Synthesis Analysis
The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which includes “3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine”, can be achieved through the reductive amination of the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO/c13-11-8-2-1-3-9(11)7-12(6-8)10-4-5-10/h8-10H,1-7H2 .
Chemical Reactions Analysis
The title compounds can undergo reductive amination in the presence of sodium triacetoxyhydridoborate to form 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 179.26 and is in liquid form . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Functionalization
3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine and its derivatives are synthesized through various chemical reactions, showing potential in organic synthesis and pharmacological applications. A notable method involves the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction, demonstrating versatility in generating complex molecular architectures. This method exploits intramolecular [3 + 2]-cycloaddition reactions of in situ generated azomethine ylides onto cyclopropenes, highlighting the compound's utility in synthesizing anticancer agents against human leukemia K562 cell line (Filatov et al., 2017).
Antagonistic Properties
Research on this compound derivatives has led to the identification of potent antagonists for various receptors. For example, CP-96,345, a closely related compound, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the chemical's potential in exploring physiological properties of substance P and its role in diseases (Snider et al., 1991).
Reactivity and Modifications
The reactivity of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles has been explored, leading to the synthesis of various derivatives including oximes, hydrazones, and azines. This work underscores the compound's versatility in organic chemistry, allowing for the creation of a range of derivatives with potential for further pharmacological study (Moskalenko & Boev, 2009).
Novel Cascade Reactions
A novel protocol for the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives via multicomponent cascade reactions has been developed. This method emphasizes the compound's role in enabling the synthesis of natural-like products through complex cascade reactions, demonstrating its utility in combinatorial and parallel synthesis (Duan et al., 2021).
Safety and Hazards
The safety information for “3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine” indicates that it has the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-11-8-2-1-3-9(11)7-13(6-8)10-4-5-10/h8-11H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNDKBXKCWEVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)C2N)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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